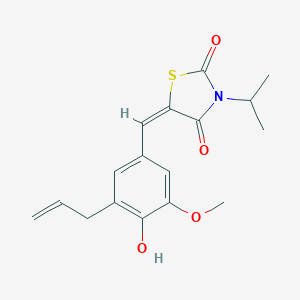![molecular formula C18H14Cl2N2O2S B286318 4-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-2-phenyl-3(2H)-pyridazinone](/img/structure/B286318.png)
4-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-2-phenyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-2-phenyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DCPM and has been synthesized through various methods. In
作用機序
The mechanism of action of DCPM is not fully understood. It has been suggested that DCPM may exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. DCPM may also induce apoptosis in cancer cells by activating the caspase pathway. In addition, DCPM may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DCPM has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and lipid peroxidation in animal models of oxidative stress. DCPM has also been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammatory diseases. In addition, DCPM has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
実験室実験の利点と制限
DCPM has several advantages for lab experiments. It is stable under various conditions and can be easily synthesized in high yields. DCPM is also relatively inexpensive compared to other anticancer agents. However, DCPM has some limitations. It has poor solubility in water, which may limit its use in some experiments. In addition, the mechanism of action of DCPM is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on DCPM. One area of research is to further elucidate the mechanism of action of DCPM. This may lead to the development of more effective anticancer agents. Another area of research is to explore the potential use of DCPM as a radioprotective agent. DCPM may also have potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further research is needed to fully explore the potential therapeutic applications of DCPM.
Conclusion:
DCPM is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has been extensively studied for its anticancer, anti-inflammatory, and antioxidant properties. DCPM has several advantages for lab experiments, but also has some limitations. Future research on DCPM may lead to the development of more effective anticancer agents and potential applications in the treatment of other diseases.
合成法
DCPM has been synthesized through various methods, including the reaction of 2,4-dichlorobenzyl chloride and 2-amino-5-methoxypyridine followed by the reaction with thiourea. Another method involves the reaction of 2,4-dichlorobenzyl isothiocyanate with 2-amino-5-methoxypyridine. These methods have been optimized to produce high yields of DCPM.
科学的研究の応用
DCPM has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. DCPM has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to reduce inflammation in animal models of inflammatory diseases. In addition, DCPM has been studied for its potential use as a radioprotective agent.
特性
分子式 |
C18H14Cl2N2O2S |
|---|---|
分子量 |
393.3 g/mol |
IUPAC名 |
4-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C18H14Cl2N2O2S/c1-24-16-10-21-22(14-5-3-2-4-6-14)18(23)17(16)25-11-12-7-8-13(19)9-15(12)20/h2-10H,11H2,1H3 |
InChIキー |
FEJFCMNMVCCEMO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{2-Chloro-6-ethoxy-4-[(3-isopropyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B286236.png)
![(2-bromo-4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B286237.png)
![(5E)-1-(3-fluorophenyl)-5-{[5-(pyrrolidin-1-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286238.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B286239.png)
![2-[(4E)-4-(3-bromobenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B286242.png)
![2-{4-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B286245.png)
![2-{4-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B286246.png)
![(5E)-3-(propan-2-yl)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B286247.png)
![2-[4-(4-isopropylbenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide](/img/structure/B286252.png)

![2-(4-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B286255.png)
![2-(4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,5-dioxo-1-imidazolidinyl)-N-(4-methylphenyl)acetamide](/img/structure/B286257.png)
![2-[(4E)-4-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B286258.png)